molecular formula C11H11N3O4 B1356118 Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 132272-52-7

Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1356118
CAS No.: 132272-52-7
M. Wt: 249.22 g/mol
InChI Key: XLNJPNHNTLBCKS-UHFFFAOYSA-N
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Description

Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a nitro group at the 8th position and an ethyl ester group at the 2nd position makes it a unique and valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by nitration and esterification reactions . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization and functionalization processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of catalytic systems, such as transition metal catalysts, and green chemistry principles, such as solvent-free or aqueous reactions, are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can interact with cellular components. The compound may also inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

Properties

IUPAC Name

ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-3-18-11(15)8-6-13-5-4-7(2)9(14(16)17)10(13)12-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNJPNHNTLBCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=C(C2=N1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563687
Record name Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132272-52-7
Record name Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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